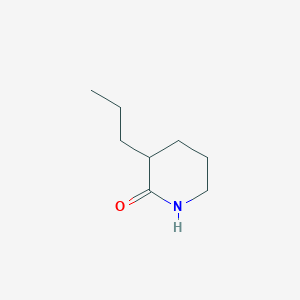

3-Propylpiperidin-2-one

描述

Structure

3D Structure

属性

CAS 编号 |

90275-41-5 |

|---|---|

分子式 |

C8H15NO |

分子量 |

141.21 g/mol |

IUPAC 名称 |

3-propylpiperidin-2-one |

InChI |

InChI=1S/C8H15NO/c1-2-4-7-5-3-6-9-8(7)10/h7H,2-6H2,1H3,(H,9,10) |

InChI 键 |

ADKCQAYBVJSZMZ-UHFFFAOYSA-N |

规范 SMILES |

CCCC1CCCNC1=O |

产品来源 |

United States |

Synthetic Methodologies for 3 Propylpiperidin 2 One and Derivatives

Strategies for Lactam Ring Formation

The synthesis of the 3-propylpiperidin-2-one scaffold fundamentally relies on the effective formation of the δ-lactam ring. Various methodologies have been developed, which can be broadly categorized into the cyclization of linear precursors and the modification of existing heterocyclic systems.

Cyclization Approaches to the Piperidin-2-one Core

The de novo construction of the piperidin-2-one ring often involves the intramolecular cyclization of a linear substrate containing a nitrogen source and a carboxylic acid derivative. One of the classical and effective methods is the Dieckmann condensation of amino esters. This reaction, however, is more commonly applied to the formation of five-membered rings (pyrrolidinones). For the six-membered piperidin-2-one ring, alternative cyclization strategies are often employed.

Reductive cyclization of γ-cyanocarboxylic esters or δ-nitro esters provides a viable route to the lactam core. For instance, the catalytic hydrogenation of a δ-amino ester can lead to spontaneous cyclization to form the piperidin-2-one. Another powerful approach involves radical cyclization. The intramolecular cyclization of unsaturated amides, often mediated by radical initiators, can efficiently construct the six-membered ring system. These methods offer versatility in precursor design, allowing for the introduction of substituents at various positions of the piperidin-2-one skeleton.

| Cyclization Strategy | Precursor Type | Key Reagents/Conditions |

| Reductive Cyclization | γ-Cyanocarboxylic esters / δ-Nitro esters | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| Intramolecular Amidation | δ-Amino acids | Activating agents (e.g., DCC, EDC) |

| Radical Cyclization | Unsaturated amides | Radical initiators (e.g., AIBN, Bu₃SnH) |

Derivatization of Pre-formed Nitrogen Heterocycles (e.g., 2-pyridone)

An alternative and widely used strategy for accessing the piperidin-2-one core is the derivatization of readily available nitrogen heterocycles, with 2-pyridone (or its tautomer, 2-hydroxypyridine) being a prominent starting material. The aromaticity of the 2-pyridone ring makes it susceptible to various transformations, including reduction, which saturates the ring to form the desired piperidin-2-one structure.

Catalytic hydrogenation is the most common method for the reduction of the 2-pyridone ring. A variety of catalysts can be employed, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields of the corresponding piperidin-2-one. This approach is particularly advantageous as it allows for the synthesis of substituted piperidin-2-ones by starting with appropriately substituted 2-pyridones. For the synthesis of this compound, this would involve the catalytic hydrogenation of 3-propyl-2-pyridone.

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral 3-substituted piperidin-2-ones is of significant importance, as the biological activity of many compounds is dependent on their stereochemistry. Chiral auxiliary-mediated approaches have proven to be particularly effective in controlling the stereochemical outcome of these syntheses.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Carbohydrates represent a class of readily available and highly functionalized chiral molecules, making them excellent candidates for use as chiral auxiliaries. In the context of piperidin-2-one synthesis, N-galactosylation has been successfully employed to achieve high levels of stereocontrol. This strategy involves the attachment of a galactose-derived auxiliary to the nitrogen atom of a 2-pyridone precursor. The chiral environment provided by the sugar moiety then directs the stereoselective introduction of a substituent at the 3-position. For example, the enolate of the N-galactosyl-piperidin-2-one can be alkylated with high diastereoselectivity. Subsequent removal of the carbohydrate auxiliary affords the desired chiral 3-substituted piperidin-2-one.

Similarly, arabinopyranosylamine has been utilized as a chiral auxiliary in the synthesis of substituted piperidines. While specific examples for this compound are not extensively detailed, the principle involves the diastereoselective reaction of an imine derived from arabinopyranosylamine, which sets the stereochemistry of the final product.

| Chiral Auxiliary | Key Intermediate | Stereoselective Reaction |

| N-galactosylation | N-galactosyl-piperidin-2-one | Diastereoselective enolate alkylation |

| Arabinopyranosylamine | Imine derived from arabinopyranosylamine | Diastereoselective nucleophilic addition |

Organometallic complexes can also serve as effective chiral auxiliaries. The η⁴-dienetricarbonyliron complex is a notable example, where the iron tricarbonyl moiety provides a sterically demanding environment that can direct the approach of a reagent to one face of a molecule. While the direct application of these complexes to the synthesis of this compound is not extensively documented, their use in the stereoselective synthesis of other nitrogen heterocycles, such as β-lactams and pyrrolidines, demonstrates their potential. The strategy typically involves the attachment of the organometallic complex to a precursor, followed by a stereoselective cyclization or functionalization step. The iron complex is then removed, often under oxidative conditions, to yield the enantiomerically enriched product. The steric bulk of the Fe(CO)₃ group effectively shields one face of the molecule, leading to high levels of diastereoselectivity in reactions such as nucleophilic additions or cyclizations.

Enantioselective Induction via Sulfinyl Imines

The use of N-tert-butanesulfinyl imines stands as a powerful strategy for the asymmetric synthesis of nitrogen-containing heterocycles, including piperidinone precursors. nih.gov This method leverages the chiral sulfinyl group as a transient auxiliary to direct the stereochemical outcome of nucleophilic additions.

A notable one-pot approach involves the addition of Grignard reagents to N-tert-butanesulfinyl α-alkoxy aldimines. This sequence initiates a nucleophilic addition, followed by an intramolecular cyclization and subsequent desulfinylation, to yield trans-5-hydroxy-6-substituted-2-piperidinones with high stereoselectivity. nih.gov The reaction typically proceeds in THF at -78 °C, accommodating both aliphatic and aromatic organomagnesium compounds. nih.gov

Furthermore, the versatility of sulfinimines is demonstrated in their reaction with prochiral enolates, which can establish two adjacent stereocenters in a single step. nih.govacs.org For instance, the addition of lithium enolates to sulfinimines can produce β-amino esters or ketones. researchgate.net These intermediates, particularly N-sulfinyl β-amino ketones, can be stereoselectively reduced to form syn- or anti-1,3-amino alcohols, which are valuable precursors for constructing the piperidinone ring system. researchgate.net The high degree of diastereoselectivity is primarily governed by the chiral N-sulfinyl group. researchgate.net This methodology provides a flexible pathway for producing enantioenriched piperidines and their derivatives. nih.govacs.org

Asymmetric Catalysis in Piperidinone Synthesis

Asymmetric catalysis offers highly efficient routes to chiral piperidinones, minimizing the need for stoichiometric chiral reagents. Various transition metals and organocatalysts have been successfully employed to this end.

Palladium-Catalyzed Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation has emerged as a key method for the synthesis of chiral lactams. rsc.org This technique is particularly effective for the reduction of unsaturated precursors like pyrazin-2-ols to produce chiral piperazin-2-ones, a structurally related class of compounds. dicp.ac.cnrsc.org The process often involves a dynamic kinetic resolution, affording products with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn

Detailed research has identified optimal conditions for these hydrogenations. For example, using a catalyst system composed of Pd(OCOCF₃)₂ and a chiral phosphine (B1218219) ligand such as (R)-TolBINAP, a variety of 5,6-disubstituted pyrazin-2-ols can be converted into their corresponding piperazin-2-ones. dicp.ac.cn The reaction is typically carried out under high hydrogen pressure in a mixed solvent system. dicp.ac.cn This methodology has proven to be scalable, with gram-scale syntheses achieving high yields and enantiomeric excesses without significant loss of catalyst activity. dicp.ac.cnnih.gov

| Substrate | Catalyst/Ligand | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 5,6-diphenylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | 1000 psi H₂, DCM/benzene, 80°C, 24h | 93 | 90 |

| 5-phenyl-6-methylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | 1000 psi H₂, DCM/benzene, 80°C, 24h | 91 | 88 |

| 5-(4-methoxyphenyl)-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | 1000 psi H₂, DCM/benzene, 80°C, 48h | 90 | 84 |

Rhodium-Catalyzed Asymmetric Carbometalation (e.g., Reductive Heck Reactions)

Rhodium-catalyzed asymmetric carbometalation provides a powerful route to substituted piperidines, which are direct precursors to piperidinones. A key example is the asymmetric reductive Heck reaction, which couples sp²-hybridized boronic acids with partially reduced pyridine (B92270) derivatives like phenyl pyridine-1(2H)-carboxylate. researchgate.netsnnu.edu.cn This process generates 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. researchgate.netsnnu.edu.cn

The reaction typically employs a rhodium precursor, such as [Rh(cod)(OH)]₂, in combination with a chiral bisphosphine ligand like (S)-Segphos. snnu.edu.cn An aqueous base, for instance, cesium hydroxide, is crucial for achieving high conversion rates. snnu.edu.cn This three-step sequence—partial pyridine reduction, Rh-catalyzed carbometalation, and final reduction—offers broad functional group tolerance and access to a wide array of enantioenriched 3-substituted piperidines. researchgate.netsnnu.edu.cn

Another relevant rhodium-catalyzed method is the asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones. nih.gov This reaction, catalyzed by a chiral bisphosphine-rhodium complex, directly installs a substituent at the 4-position of the piperidinone ring with high enantioselectivity, demonstrating the utility of rhodium catalysis in building the core structure. nih.gov

Organocatalytic Methodologies

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of piperidinone frameworks. One biomimetic approach utilizes the amino acid L-proline to catalyze the synthesis of 2-substituted piperidines, achieving enantiomeric excesses up to 97%. nih.gov This type of catalysis often proceeds through the formation of a chiral enamine intermediate, which directs the stereoselective formation of new carbon-carbon bonds. youtube.com

More recently, an organophotocatalyzed [1 + 2 + 3] strategy has been developed for the one-step synthesis of diverse 2-piperidinones from simple starting materials: inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.netnih.gov This method operates under mild, metal-free conditions and exhibits high chemoselectivity, tolerating a wide range of functional groups on the alkene components. nih.gov

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a crucial technique for separating racemates of piperidines or piperidinones into their constituent enantiomers. Both enzymatic and non-enzymatic methods have been successfully applied.

Enzymatic kinetic resolution (EKR) often employs lipases to selectively acylate or hydrolyze one enantiomer of a racemic mixture. nih.govnih.gov For example, the lipase (B570770) from Candida antarctica (CAL-B) has been used for the resolution of alkoxyamino-2-piperidones. mdpi.com Similarly, dynamic kinetic resolution (DKR) can be achieved through enzymatic transamination of a 4-piperidone, which establishes two stereocenters in a single step with high diastereomeric ratio and enantiomeric excess. acs.org

Non-enzymatic methods have also proven effective. A notable example is the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation, using a combination of a chiral hydroxamic acid catalyst and an achiral N-heterocyclic carbene (NHC). ethz.chnih.gov This system can achieve practical selectivity factors (up to 52) and has revealed a strong conformational preference for the acylation of isomers where the α-substituent is in an axial position. ethz.chnih.gov Another approach involves the use of a chiral base, such as n-BuLi complexed with (-)-sparteine, to selectively deprotonate one enantiomer of an N-Boc-protected piperidine (B6355638), allowing for the separation and functionalization of the enantiomers. whiterose.ac.ukacs.org

Diastereoselective Control in Substituent Introduction (e.g., via amide enolates)

Achieving diastereoselective control during the introduction of substituents onto the piperidinone ring is critical for synthesizing complex targets. The alkylation of chiral amide enolates is a well-established and reliable method for this purpose. uwo.ca

Specifically for piperidinones, substituents at the C3-position can be introduced with high stereoselectivity by reacting electrophiles with amide enolates derived from N-galactosyl-2-piperidones. researchgate.net The bulky chiral auxiliary on the nitrogen atom effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Studies on related systems, such as diketopiperazines, have provided insight into the origins of this high diastereoselectivity. rsc.orgdocumentsdelivered.com The stereochemical information is relayed from an existing stereocenter (e.g., at C3) to the reacting center (e.g., C6) through the influence of N-alkyl substituents, which create torsional strain and favor a specific ring conformation. rsc.org This conformational bias, rather than simple steric hindrance alone, dictates the facial selectivity of the enolate alkylation. rsc.orgnih.gov The enolate derived from N-methyl-2-piperidone has also been shown to react with high diastereoselectivity in cross-enolate coupling reactions. acs.org This principle allows for the predictable and controlled construction of stereocenters, such as the C3-propyl group in the target molecule.

Functionalization and Derivatization Strategies

The strategic modification of the this compound scaffold is crucial for developing new chemical entities. These strategies primarily involve reactions at the C-3 position, nucleophilic additions to key intermediates, and transformations of the lactam functionality.

Alkylation Reactions, Particularly at the C-3 Position

The introduction of the propyl group at the C-3 position of a piperidin-2-one ring is most commonly achieved through the alkylation of a pre-formed enolate. This classical yet effective method relies on the deprotonation of the α-carbon to the carbonyl group, followed by nucleophilic attack on an appropriate alkylating agent.

The general mechanism involves the treatment of an N-protected piperidin-2-one with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures to generate the corresponding lithium enolate. This highly nucleophilic intermediate then reacts with a propyl halide (e.g., propyl bromide or propyl iodide) in an S(_N)2 reaction to furnish the desired this compound. organicchemistrytutor.com182.160.97 The choice of the N-protecting group can be critical for directing the stereochemical outcome of the alkylation, especially when a chiral auxiliary is employed.

A pertinent example, demonstrating the feasibility and diastereoselectivity of this approach, is the asymmetric synthesis of 3-methylpiperidin-2-one. researchgate.net In this synthesis, an N-protected piperidin-2-one derived from D-phenylglycinol is treated with s-BuLi to form the enolate, which is then alkylated with methyl iodide. The chiral auxiliary on the nitrogen atom directs the approach of the electrophile, leading to a high degree of stereocontrol. This methodology is directly translatable to the synthesis of this compound by substituting methyl iodide with a propyl halide. The reaction conditions and outcomes for the analogous methylation are detailed in the table below, providing a strong predictive framework for the propylation reaction.

| N-Protecting Group Strategy | Base (equivalents) | Alkylating Agent | Diastereomeric Ratio (de) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Unprotected Hydroxyl on Chiral Auxiliary | s-BuLi (2.5 eq) | Methyl Iodide | >99% | 91 | researchgate.net |

| TBS-Protected Hydroxyl on Chiral Auxiliary | s-BuLi (1.5 eq) | Methyl Iodide | 1:2.5 | 90 | researchgate.net |

This interactive table presents data from the asymmetric synthesis of a 3-methyl analog, which serves as a model for the synthesis of this compound.

Nucleophilic Additions to Piperidinone Intermediates

Nucleophilic addition reactions to activated piperidinone intermediates, such as enamines, represent another viable strategy for C-3 functionalization. Enamines are readily formed from the reaction of a piperidin-2-one with a secondary amine. pressbooks.pub These electron-rich species can then react with suitable electrophiles. While this approach is well-established for ketones, its application to lactams like this compound would likely involve the corresponding enamine or a related derivative.

For instance, an enamine formed from a piperidin-2-one could undergo a Michael addition to an α,β-unsaturated compound, or be trapped by other electrophiles, to introduce a substituent at the C-3 position. The subsequent hydrolysis of the enamine would regenerate the carbonyl group, yielding the 3-substituted piperidin-2-one.

Electrophilic Substitution Reactions on Enamine Structures

Enamines derived from piperidin-2-ones are nucleophilic at the α-carbon (C-3) and can undergo electrophilic substitution. This reactivity allows for the introduction of various functional groups. The reaction of an enamine with an electrophile, such as an alkyl halide, would result in the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate would yield the α-substituted lactam. This pathway provides a complementary approach to the direct alkylation of enolates for the synthesis of this compound and its derivatives. pressbooks.pub

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. While traditionally used for sp-hybridized carbons, recent advancements have enabled the C(sp–H activation and subsequent functionalization of saturated heterocycles. nih.govacs.org

Specifically, palladium-catalyzed C–H arylation of piperidines at the C-3 position has been demonstrated using directing groups. acs.org This methodology involves the installation of a directing group on the piperidine nitrogen, which coordinates to the palladium catalyst and directs the C–H activation to the adjacent C-3 position. The resulting palladacycle can then undergo cross-coupling with an aryl halide. While this has been primarily demonstrated for arylation, the development of analogous C–H alkylation reactions is an active area of research and presents a potential future route for the synthesis of this compound. nih.govsemanticscholar.org This approach would offer a powerful and potentially more direct alternative to enolate-based methods.

Transformations of the Lactam Functionality (e.g., to thioamides)

The lactam carbonyl group in this compound can be chemically transformed to introduce further molecular diversity. A common transformation is the conversion of the lactam to a thioamide (thiolactam). This is typically achieved by treating the lactam with a thionating agent, with Lawesson's reagent being one of the most common and effective.

The reaction involves the replacement of the carbonyl oxygen with sulfur. This transformation can be valuable in medicinal chemistry, as thioamides can exhibit different biological activities and pharmacokinetic properties compared to their lactam counterparts. The resulting 3-propylpiperidin-2-thione would be a key derivative for further synthetic manipulations or biological evaluation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve sustainability. unibo.it The synthesis of this compound can be made more environmentally benign by considering several of these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For the alkylation of piperidin-2-one, a high-yielding reaction with minimal side products would have a good atom economy.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the enolate alkylation typically uses stoichiometric amounts of a strong base, the development of catalytic methods for the C-3 functionalization of piperidin-2-ones, such as the aforementioned palladium-catalyzed C–H activation, would be a significant advancement in green chemistry for this system.

Safer Solvents and Auxiliaries: The choice of solvents and other auxiliary substances should be made to minimize their environmental impact. Traditional enolate alkylations often use ethereal solvents like tetrahydrofuran (B95107) (THF). The exploration of greener solvent alternatives is an ongoing area of research.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The low temperatures required for enolate formation present a challenge in this regard. Microwave-assisted organic synthesis is one technology that can sometimes reduce reaction times and energy consumption.

By applying these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Exploration of Environmentally Benign Reaction Media (e.g., Ionic Liquids, Supercritical Carbon Dioxide)

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose significant environmental and health risks. Consequently, the investigation into greener alternatives like ionic liquids (ILs) and supercritical carbon dioxide (scCO₂) has gained considerable traction.

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable solvating properties. acs.orgscispace.com These features make them attractive substitutes for conventional solvents in chemical processes, including the synthesis of heterocyclic compounds like lactams. acs.org While specific studies on the synthesis of this compound in ILs are not extensively documented, the principles have been applied to related structures. For instance, ILs have been used in the synthesis of β-lactam antibiotic precursors and caprolactam-based compounds. nih.govresearchgate.net The use of ILs can facilitate product separation and catalyst recycling, further enhancing the sustainability of the process. scispace.com The tunability of their cations and anions allows for the design of ILs with specific properties tailored to dissolve reactants and stabilize transition states in lactam-forming cyclization reactions. acs.org

| Ionic Liquid Type | Cation Examples | Anion Examples | Potential Application in Lactam Synthesis |

| Imidazolium-based | 1-n-butyl-3-methylimidazolium ([BMIM]) | Hexafluorophosphate ([PF₆]), Tetrafluoroborate ([BF₄]) | Solvent media for transition-metal-catalyzed cyclization reactions. scispace.com |

| Pyridinium-based | N-Alkylpyridinium | Chloroaluminate, Halides | Used in the synthesis of biocidal ILs with antibiotic moieties. nih.gov |

| Lactam-based | Caprolactam-derived cations | Methanesulfonate, Trifluoroacetate | Act as both solvent and potential catalyst in polymerization and cyclization. researchgate.net |

Supercritical Carbon Dioxide (scCO₂)

Supercritical carbon dioxide is a fluid state of carbon dioxide where it is held at or above its critical temperature (31.1 °C) and pressure (73.8 bar). liverpool.ac.uk It is non-toxic, non-flammable, inexpensive, and easily removed from the reaction mixture by depressurization. liverpool.ac.ukepa.gov Its low viscosity and high diffusivity can enhance mass transfer rates in chemical reactions. nih.gov Supercritical CO₂ has been successfully employed as a reaction medium for various polymerizations and organic syntheses. liverpool.ac.ukmdpi.com For the synthesis of piperidinone derivatives, scCO₂ offers a medium where the solubility of reactants and products can be finely tuned by adjusting pressure and temperature. nih.gov This property is particularly advantageous for separating the desired product from the reaction mixture, thereby simplifying purification processes and minimizing solvent waste. nih.govmdpi.com Although its application is more established in polymerization, its potential as a green solvent for the synthesis of smaller organic molecules like this compound is a promising area of research. rug.nl

| Feature | Description | Relevance to this compound Synthesis |

| Tunable Properties | Solvent density and solvating power can be adjusted by changing temperature and pressure. nih.gov | Allows for optimization of reactant solubility and selective precipitation of the product for easier separation. |

| Mass Transfer | Low viscosity and high diffusivity lead to faster reaction kinetics. nih.gov | Potentially shortens reaction times and improves yields in cyclization or functionalization steps. |

| Product Separation | CO₂ is a gas at ambient conditions, enabling simple, solvent-free product isolation. mdpi.com | Eliminates the need for energy-intensive distillation or extraction processes, reducing the environmental footprint. |

| Inertness | CO₂ is generally chemically inert under many reaction conditions. epa.gov | Prevents unwanted side reactions, leading to higher purity of the final this compound product. |

Enzyme-Catalyzed Synthetic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. mdpi.comunimi.it For the synthesis of this compound and its derivatives, enzymes such as lipases and imine reductases present viable and green alternatives to traditional chemical catalysts.

Lipases are highly versatile enzymes that typically catalyze the hydrolysis of esters but can be used in non-aqueous media to catalyze esterification, amidation, and ring-opening polymerizations. nih.govrsc.org The synthesis of lactams, which are cyclic amides, can be achieved through intramolecular amidation of amino esters. Lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for such cyclizations under mild conditions. nih.gov This approach could be applied to a suitable amino ester precursor to yield this compound with high enantioselectivity, a critical parameter for pharmacologically active compounds. unimi.it

Enzyme Cascades involving multiple enzymes in a single pot can construct complex molecules from simple precursors in a highly efficient manner. rsc.org For instance, a cascade using a galactose oxidase (GOase) to oxidize an amino alcohol to an amino aldehyde, followed by an imine reductase (IRED) to catalyze intramolecular cyclization, has been used to synthesize protected 3-aminopiperidine derivatives. semanticscholar.orgsemanticscholar.org A similar strategy could be envisioned for synthesizing derivatives of this compound from an appropriate starting amino alcohol, streamlining the process and avoiding the isolation of unstable intermediates. rsc.org

| Enzyme Class | Specific Enzyme Example | Reaction Type | Application to Piperidinone Synthesis |

| Lipase | Candida antarctica Lipase B (CALB) | Intramolecular Amidation | Cyclization of a 5-amino-octanoic acid ester precursor to form this compound. unimi.itnih.gov |

| Oxidase/Reductase Cascade | Galactose Oxidase (GOase) / Imine Reductase (IRED) | Oxidative cyclization | Synthesis of functionalized piperidine derivatives from amino alcohol precursors. rsc.orgsemanticscholar.org |

Mechanochemical Synthesis Approaches

Mechanochemistry utilizes mechanical energy, typically through ball-milling, to induce chemical reactions in the solid state, often in the absence of any solvent. youtube.com This solvent-free approach aligns perfectly with the principles of green chemistry by eliminating solvent waste, reducing energy consumption, and sometimes enabling reactions that are difficult to perform in solution. youtube.comrsc.org

The application of mechanochemistry to the synthesis of heterocyclic compounds has been shown to be highly effective. rsc.org For example, the synthesis of functionalized 2-pyridones, which share a structural relationship with piperidin-2-ones, has been successfully achieved under mechanochemical conditions. rsc.orgrsc.org This method can overcome the low solubility of certain reactants and can lead to the formation of products with high purity without the need for complex workup procedures. youtube.com The synthesis of this compound could potentially be achieved via a mechanochemically-induced condensation or cyclization reaction of appropriate solid-state precursors. This approach offers a promising, scalable, and environmentally benign route to this important chemical scaffold.

| Parameter | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |

| Solvent | Typically requires large volumes of organic solvents. | Solvent-free or minimal use of liquid for liquid-assisted grinding (LAG). youtube.com |

| Energy Input | Often requires heating for extended periods. | Mechanical energy (grinding, milling). rsc.org |

| Reaction Time | Can range from hours to days. | Often significantly shorter, from minutes to hours. youtube.com |

| Workup | Involves extraction, chromatography, and solvent evaporation. | Simple extraction of the product from the solid mixture. |

| Waste | Generates significant solvent and byproduct waste. | Minimal waste generation. rsc.org |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways for Piperidinone Formation

Intramolecular nucleophilic cyclization is a primary strategy for the formation of the piperidinone ring. This process typically involves a linear precursor containing a terminal nucleophilic group (an amine) and an electrophilic carbonyl group (an ester or carboxylic acid) separated by a suitable carbon chain. For the synthesis of 3-Propylpiperidin-2-one, a 5-aminooctanoic acid derivative would be a logical precursor. The mechanism proceeds via the nucleophilic attack of the amino group on the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., alcohol from an ester) results in the formation of the six-membered lactam ring. nih.gov

The efficiency of this cyclization is influenced by several factors, including the nature of the activating group on the carbonyl, the reaction conditions (temperature, solvent), and the presence of catalysts. nih.gov The stereochemistry at the 3-position can be controlled by employing enantiomerically pure starting materials. whiterose.ac.uk

Domino reactions, also known as cascade or tandem reactions, offer a highly efficient approach to constructing complex molecular architectures like the piperidinone skeleton in a single synthetic operation. msu.ru A common domino sequence for piperidinone synthesis is the Mannich–Michael reaction. semanticscholar.orgresearchgate.netacs.org This sequence can be envisioned for the synthesis of a this compound precursor by reacting an appropriate enolate or enamine with an imine (generated in situ from an aldehyde and an amine) in a Mannich reaction, followed by an intramolecular Michael addition. researchgate.net

For instance, a reaction involving an enolate derived from a propyl-substituted malonic ester derivative, an amine, and an α,β-unsaturated aldehyde could initiate a cascade. The initial Michael addition would be followed by a Mannich-type cyclization to forge the piperidinone ring. nih.gov These domino reactions are prized for their atom economy and their ability to generate multiple stereocenters in a controlled manner, often with the aid of chiral catalysts. semanticscholar.org

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of various carbocyclic and heterocyclic rings, including lactams. rsc.orgacs.org The synthesis of a 3-propyl-substituted piperidinone via RCM would start from an acyclic diene precursor containing a nitrogen atom. acs.orgresearchgate.net Specifically, an N-acyl-protected amino acid derivative with a terminal alkene on the acyl group and another alkene on the side chain would be a suitable substrate.

The mechanism involves a metal carbene catalyst, typically based on ruthenium (e.g., Grubbs' catalysts), which coordinates to one of the alkene moieties. acs.org A series of [2+2] cycloadditions and cycloreversions with the second alkene ultimately leads to the formation of the cyclic lactam and the extrusion of a small olefin, such as ethylene. nih.gov RCM is valued for its functional group tolerance and its effectiveness in forming medium-sized rings under relatively mild conditions. rsc.orgresearchgate.net

Lactam Ring-Opening and Ring-Closing Processes

The stability and reactivity of the this compound ring are dictated by a balance of thermodynamic and kinetic factors, which also govern its propensity to undergo polymerization.

Thermodynamic and Kinetic Aspects of Ring Strain and Polymerizability

The ability of a cyclic monomer like this compound to polymerize via ring-opening is determined by thermodynamic and kinetic factors. wiley-vch.de The primary thermodynamic driving force for the ring-opening polymerization (ROP) of lactams is the relief of ring strain. researchgate.net Six-membered rings like piperidinone are generally considered to have low ring strain compared to smaller rings (e.g., β-lactams) or some larger rings.

The Gibbs free energy of polymerization (ΔG_p) is a key determinant, and for polymerization to be favorable, ΔG_p must be negative. researchgate.net This is governed by the equation ΔG_p = ΔH_p - TΔS_p, where ΔH_p is the enthalpy and ΔS_p is the entropy of polymerization. wiley-vch.de Polymerization is typically an enthalpically driven process (negative ΔH_p) due to strain relief, but it is entropically disfavored (negative ΔS_p) because of the loss of translational degrees of freedom of the monomer. wiley-vch.deresearchgate.net

This interplay leads to the concept of a "ceiling temperature" (T_c), above which the polymerization is no longer thermodynamically favorable. researchgate.net For δ-lactams, the polymerization is often a reversible process with a significant equilibrium monomer concentration. wiley-vch.de The presence of a substituent, such as the propyl group at the 3-position, can further influence the thermodynamics of polymerization by affecting the stability of both the monomer and the resulting polymer chain. rsc.org

| Parameter | Description | Influence on Polymerization |

|---|---|---|

| ΔG_p (Gibbs Free Energy) | Overall thermodynamic driving force. | Must be negative for polymerization to be spontaneous. |

| ΔH_p (Enthalpy) | Primarily reflects the change in ring strain. | Negative (exothermic) for strained rings, favoring polymerization. |

| ΔS_p (Entropy) | Change in disorder, mainly due to loss of monomer mobility. | Negative, disfavoring polymerization. |

| T_c (Ceiling Temperature) | Temperature at which ΔG_p = 0. | Polymerization is favored below T_c. |

Mechanisms of Ring-Opening Polymerization (e.g., Anionic, Cationic, Enzymatic)

The ring-opening polymerization (ROP) of lactams, including substituted piperidinones, can proceed through several mechanistic pathways. nih.govresearchgate.netyoutube.com

Anionic Ring-Opening Polymerization (AROP): This is the most common and industrially relevant method for lactam polymerization. nih.govmdpi.com It is initiated by a strong, non-nucleophilic base that deprotonates the lactam to form a lactamate anion. This anion then acts as a nucleophile, attacking another lactam monomer. To achieve practical polymerization rates, an activator or co-initiator, typically an N-acyllactam, is used. The N-acyllactam is highly electrophilic and is readily attacked by the lactamate anion, propagating the polymer chain. researchgate.net

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by protonic acids or Lewis acids. nih.gov The mechanism begins with the protonation of the lactam's carbonyl oxygen, which activates the monomer. A neutral lactam monomer then attacks the activated, protonated lactam, leading to chain growth. nih.gov While less common than AROP, CROP is a viable method, though it can sometimes be complicated by side reactions. mdpi.com

Enzymatic Ring-Opening Polymerization (eROP): As a "green" alternative, eROP utilizes enzymes, most commonly lipases like Novozym-435, to catalyze the polymerization. nih.govrsc.org This method offers high selectivity and operates under mild conditions, often reducing the formation of toxic byproducts. The precise mechanism can vary but generally involves the activation of the lactam by the enzyme's active site. rsc.org

Mechanisms of Transacylation and Equilibrium Phenomena

Transacylation reactions involving lactams like this compound are fundamental in synthetic and medicinal chemistry. This process involves the transfer of the acyl group from the lactam nitrogen to another nucleophile. The mechanism is a form of nucleophilic acyl substitution and is heavily influenced by the equilibrium of the system.

The core of the transacylation mechanism involves the nucleophilic attack on the carbonyl carbon of the piperidinone ring. The cyclic amide (lactam) functionality in this compound possesses a degree of ring strain and resonance stabilization. The reaction is typically initiated by a potent nucleophile, such as an amine or an alcohol, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

The breakdown of this tetrahedral intermediate can proceed in two ways: either by expelling the attacking nucleophile to revert to the starting materials or by cleaving the endocyclic C-N bond, which results in the opening of the piperidinone ring. The latter pathway completes the acyl transfer, yielding a new amide or ester derived from the attacking nucleophile and a δ-amino acid derivative.

The position of the equilibrium in these reactions is dictated by several factors:

Nucleophilicity and Basicity: A strong nucleophile that is also a relatively weak base is ideal for promoting the forward reaction. Strong bases can lead to deprotonation at the α-carbon or the nitrogen atom, complicating the reaction profile.

Ring Strain: While the six-membered ring of piperidinone is less strained than smaller lactams (e.g., β-lactams), the inherent strain still contributes to the driving force for ring-opening.

Thermodynamic Stability: The relative stability of the starting lactam and the final ring-opened product determines the final equilibrium position. If the resulting acyclic product is significantly more stable, the equilibrium will favor the transacylation product.

Catalysis: Both acid and base catalysis can be employed to facilitate transacylation. Acid catalysis proceeds by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis typically involves deprotonating the incoming nucleophile, thereby increasing its nucleophilicity.

Mechanisms of Specific Functional Group Transformations

Functional group transformations on the this compound scaffold are crucial for creating derivatives with diverse properties. These transformations can occur on the propyl side chain, the piperidinone ring, or at the nitrogen atom. The specific mechanisms governing these changes, such as nucleophilic substitution, elimination, and oxidation, depend on the substrate's functionalization and the reaction conditions.

Nucleophilic substitution reactions are fundamental for modifying the propyl side chain of this compound, provided a suitable leaving group is present. The reaction can proceed through either an S(_N)1 (Substitution Nucleophilic Unimolecular) or S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. organic-chemistry.orgbyjus.com

The S(_N)2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. organic-chemistry.orgmasterorganicchemistry.com For an S(_N)2 reaction to occur on the propyl chain of a this compound derivative (e.g., with a halogen at the 1-position of the propyl group), a strong nucleophile and a sterically unhindered substrate are preferred. byjus.comyoutube.com Primary alkyl halides are more reactive than secondary halides in S(_N)2 reactions. byjus.com

The S(_N)1 mechanism is a two-step process. youtube.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. organic-chemistry.orgyoutube.com In the second step, the nucleophile attacks the planar carbocation. organic-chemistry.org This can happen from either face, leading to a racemic or near-racemic mixture of products. S(_N)1 reactions are favored by substrates that can form stable carbocations (e.g., tertiary or secondary), the use of weak nucleophiles, and polar protic solvents that can stabilize both the carbocation intermediate and the leaving group. youtube.comyoutube.com A derivative of this compound with a leaving group on a secondary carbon of the propyl chain could undergo an S(_N)1 reaction, potentially competing with S(_N)2 and elimination pathways. youtube.com

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Mechanisms

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Number of Steps | Two steps | One step |

| Intermediate | Carbocation | None (Transition state) |

| Substrate Reactivity | 3° > 2° >> 1° byjus.com | Methyl > 1° > 2° >> 3° byjus.com |

| Nucleophile | Weak nucleophile is effective | Strong nucleophile required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

| Rearrangement | Possible | Not possible |

Elimination reactions, which result in the formation of a double bond, are common pathways that compete with nucleophilic substitutions. masterorganicchemistry.com For a derivative of this compound functionalized with a leaving group on the propyl side chain, elimination can occur via E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) mechanisms. iitk.ac.in

The E2 mechanism is a single-step, concerted reaction where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously to form a π-bond. iitk.ac.inmsu.edu This mechanism requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. youtube.com E2 reactions are favored by strong, bulky bases and exhibit second-order kinetics. masterorganicchemistry.comyoutube.com The regioselectivity often follows Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product, although bulky bases can favor the less substituted Hofmann product. iitk.ac.inyoutube.com

The E1 mechanism proceeds in two steps, sharing the same initial step as the S(_N)1 reaction: the formation of a carbocation intermediate. lumenlearning.com In the second step, a weak base removes a beta-proton, leading to the formation of a double bond. youtube.com E1 reactions are favored by conditions that stabilize carbocations, such as tertiary or secondary substrates, and the use of weak bases and polar protic solvents. libretexts.org Like S(_N)1 reactions, carbocation rearrangements can occur. youtube.com The major product of an E1 reaction is typically the most stable alkene (Zaitsev's rule). youtube.com

Table 2: Comparison of E1 and E2 Reaction Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Molecularity | Unimolecular | Bimolecular |

| Number of Steps | Two steps | One step |

| Intermediate | Carbocation | None (Transition state) |

| Base Strength | Weak base required | Strong base favored |

| Substrate Reactivity | 3° > 2° | 3° > 2° > 1° |

| Solvent | Polar protic solvents favor | Solvent polarity is less critical |

| Stereochemistry | No specific geometry required | Anti-periplanar geometry required |

| Regioselectivity | Zaitsev's rule generally followed | Zaitsev or Hofmann product, depending on the base |

The oxidation of substituted piperidinones can lead to a variety of functionalized products, with reaction pathways targeting the carbon atoms alpha to the nitrogen, the nitrogen atom itself, or the alkyl substituent.

One significant oxidation pathway involves the carbon atom alpha to the ring nitrogen (the C6 position in this compound). This position is activated by the adjacent nitrogen atom. Chemical or electrochemical oxidation can generate an N-acyliminium ion intermediate. nih.gov These highly electrophilic intermediates are valuable in synthesis, as they can be trapped by various nucleophiles to introduce new functional groups at the C6 position. nih.gov For instance, photocatalytic methods using a flavin-based catalyst can achieve regiodivergent functionalization of saturated N-heterocycles, leading to either α-hydroxylation or β-elimination, depending on the choice of base. chemrxiv.org

Another potential oxidation site is the nitrogen atom of the piperidinone ring. Oxidation of piperazines, which are structurally related to piperidines, with reagents like bromamine-T has been shown to yield the corresponding N-oxide. researchgate.netscirp.org A similar mechanism could potentially lead to the N-oxide of this compound.

Oxidation can also occur on the alkyl side chain. While the propyl group itself is relatively unreactive, the presence of activating groups or the use of powerful oxidizing agents could lead to hydroxylation or other oxidative transformations. The specific pathway and resulting products would be highly dependent on the reagents and conditions employed. For example, kinetic studies on the oxidation of 3-Methyl-2,6-diphenylpiperidine-4-one by Mn(III) in an acidic medium have demonstrated that the reaction is first order and that the rate is influenced by the substitution on the ring. iosrjournals.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methyl-2,6-diphenylpiperidine-4-one |

Computational Chemistry and Theoretical Studies

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in 3-Propylpiperidin-2-one governs its physical and chemical properties. Conformational analysis, aided by computational methods, reveals the most stable arrangements of the molecule.

Quantum chemical calculations are foundational to modern computational chemistry. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine their properties, including geometry and energy. nih.gov For a molecule like this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to find the lowest energy conformation. nih.gov

To simulate the behavior of the molecule in a solution, the Polarizable Continuum Model (PCM) can be applied. acs.org This model approximates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment than the gas phase. acs.org These calculations are crucial for predicting how the molecule will behave in different chemical settings. acs.org

Table 1: Illustrative DFT Calculation Parameters for this compound This table is based on typical parameters used for similar molecules.

| Parameter | Value/Method | Purpose |

| Method | DFT: B3LYP | To calculate electronic structure and energy. |

| Basis Set | 6-311G** | Provides a flexible description of atomic orbitals. |

| Solvent Model | PCM (Water) | To simulate the effects of an aqueous environment. |

| Task | Geometry Optimization | To find the most stable molecular conformation. |

| Task | Frequency Analysis | To confirm the optimized structure is a true minimum. |

The piperidin-2-one ring, like cyclohexane, typically adopts a non-planar chair conformation to minimize angular and torsional strain. nih.govlibretexts.org The placement of the propyl group at the third position (C3) significantly influences the conformational equilibrium of the ring.

Electronic Properties and Reactivity Prediction

The distribution of electrons within the this compound molecule dictates its reactivity. Computational methods can map out this electronic landscape to predict how and where the molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.orgyale.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the carbonyl oxygen, which have lone pairs of electrons. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group (C=O).

Table 2: Representative Frontier Orbital Energies for a Lactam Structure Values are hypothetical and for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description | Implied Reactivity |

| HOMO | -6.5 | Highest energy electrons, available for donation. | Nucleophilic character at N and O atoms. |

| LUMO | +1.8 | Lowest energy empty orbital, available for acceptance. | Electrophilic character at the carbonyl carbon. |

| HOMO-LUMO Gap | 8.3 | Energy difference indicating chemical stability. | Moderate stability and reactivity. |

While FMO theory provides a general view of reactivity, reactivity indices derived from DFT offer a more detailed, atom-specific picture. nih.gov The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org It helps to identify the most reactive sites within the molecule. scm.com

There are three main types of Fukui functions:

f+ : Predicts sites for nucleophilic attack (where an electron is added).

f- : Predicts sites for electrophilic attack (where an electron is removed).

f0 : Predicts sites for radical attack.

For this compound, the condensed Fukui function (values calculated for each atom) would likely show a high f+ value on the carbonyl carbon, identifying it as the primary electrophilic site. High f- values would be expected on the carbonyl oxygen and the nitrogen atom, marking them as the principal nucleophilic sites. wikipedia.orgnih.gov Parr functions are related descriptors that further refine the prediction of reactive sites.

Table 3: Illustrative Condensed Fukui Function Values (f-) for Nucleophilic Sites This table presents hypothetical values to illustrate the concept.

| Atom | Condensed Fukui Value (f-) | Reactivity Prediction |

| Carbonyl Oxygen (O) | 0.25 | High propensity for electrophilic attack. |

| Nitrogen (N) | 0.18 | Significant propensity for electrophilic attack. |

| Carbonyl Carbon (C) | 0.05 | Low propensity for electrophilic attack. |

The distribution of electron density in a molecule is often uneven due to differences in electronegativity between atoms. In this compound, the presence of the highly electronegative oxygen and nitrogen atoms in the amide (lactam) functional group leads to a significant separation of charge. askiitians.comstudy.com

Table 4: Calculated Dipole Moment for a Related Piperidine (B6355638) Structure Data based on analogous compounds for comparative purposes.

| Compound | Dipole Moment (Debye, D) |

| Piperidine | ~1.17 D study.com |

| Pyridine (B92270) | ~2.2 D askiitians.com |

The presence of the carbonyl group in this compound would be expected to result in a significantly larger dipole moment than that of piperidine.

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling is a powerful tool for investigating the pathways through which chemical reactions occur. For the synthesis of this compound, which is a δ-lactam, computational models can map out the energetic landscape of cyclization reactions, identifying the most favorable routes and key intermediate structures.

The transition state is a critical, high-energy configuration along a reaction coordinate that represents the energetic barrier reactants must overcome to become products. e3s-conferences.org Characterizing the transition state is fundamental to understanding reaction kinetics and mechanisms. For the formation of a substituted piperidinone like this compound, a common synthetic route involves the intramolecular cyclization of a linear amino acid derivative.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry of these transition states. e3s-conferences.orgnih.gov For a 6-exo-trig cyclization leading to the piperidinone ring, the transition state (TS) would feature a partially formed C-N bond and a specific geometric arrangement of the atoms that minimizes steric hindrance while facilitating orbital overlap. nih.gov

Key characteristics of a calculated transition state for the intramolecular amidation to form this compound would include:

A single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactant to product. acs.org

Elongated bond lengths for the bonds being broken and partially formed bonds for those being created. For example, the distance between the nucleophilic nitrogen and the electrophilic carbonyl carbon would be significantly shorter than in the reactant but longer than in the final lactam ring.

Specific bond angles that accommodate the formation of the six-membered ring, often adopting a chair-like conformation to minimize torsional strain. semanticscholar.org

Computational studies on analogous lactam-forming reactions have shown that the energy of the transition state, and thus the reaction rate, is highly sensitive to the substitution pattern on the carbon backbone. nih.gov For this compound, the propyl group at the C3 position would influence the conformational preference of the transition state structure.

| Parameter | Reactant (Open-Chain Precursor) | Transition State (TS) | Product (this compound) |

| C-N Bond Distance (Å) | ~3.0 - 4.0 (Non-bonded) | ~1.8 - 2.2 (Partially formed) | ~1.34 (Formed) |

| N-H Bond Distance (Å) | ~1.01 | ~1.2 - 1.4 (Partially broken) | N/A (if N is deprotonated) |

| Carbonyl C=O Angle (°) | ~120° | ~115° - 118° | ~122° |

| Imaginary Frequency (cm⁻¹) | 0 | 1 (e.g., -250 cm⁻¹) | 0 |

| Relative Energy (kcal/mol) | 0 | +15 to +25 (Activation Barrier) | -5 to -15 (Reaction Enthalpy) |

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a collection of atoms as a function of their geometric positions. scispace.com By mapping the PES for a reaction, chemists can visualize the entire energetic landscape, including reactants, products, intermediates, and transition states. This allows for the identification of the minimum energy path from reactants to products and, crucially, the highest energy barrier along that path, which corresponds to the rate-determining step. scispace.com

For the synthesis of this compound via intramolecular cyclization, the PES would be mapped by calculating the energy of the system for various C-N distances and other relevant geometric parameters. The reaction coordinate would represent the progress from the open-chain precursor to the cyclic lactam.

The process would look as follows:

Reactants: The open-chain amino ester or acid exists in a stable energy minimum on the PES.

Transition State: As the molecule contorts to bring the amine and ester/acid groups into proximity for reaction, the energy increases until it reaches a maximum at the transition state (a saddle point on the PES). This step, involving the formation of the new C-N bond, often represents the highest energy barrier and is thus the rate-determining step. semanticscholar.org

Products: Once the transition state is overcome, the system's energy decreases as the stable six-membered ring of this compound is formed, residing in another energy minimum.

Computational studies on similar enzymatic C-H amidation reactions to form γ- and δ-lactams have used DFT calculations to map the PES. These studies revealed that the energy barrier for the initial hydrogen atom abstraction is the key rate-determining step, dictating the feasibility and regioselectivity of the cyclization. nih.gov In non-enzymatic reactions like the Dieckmann condensation, the ring-closure step itself is typically rate-limiting.

| Stage of Reaction | Key Geometric Feature | Relative Energy (kcal/mol) | Position on PES |

| Reactant | Linear amino-ester | 0 | Local Minimum |

| Transition State | Partially formed C-N bond | +20 | Saddle Point |

| Product | Cyclized Lactam | -10 | Local Minimum |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that seek to establish a statistically significant correlation between the chemical structure of a series of compounds and their reactivity. uliege.be These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, and electronic features of the molecules. The goal is to create a mathematical equation that can predict the reactivity of new, unsynthesized compounds based solely on their structure. uliege.be

For a series of 3-substituted piperidin-2-ones, including this compound, a QSRR study could investigate how changes in the substituent affect a specific reaction rate, such as the rate of N-alkylation or hydrolysis of the lactam ring.

The key components of a QSRR study are:

Molecular Descriptors: These can be calculated using quantum mechanics or molecular mechanics. Common descriptors include:

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters (e.g., Taft steric parameter Es). nih.govresearchgate.net

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). Ab initio calculations have shown a correlation between the SOMO-LUMO energy gap and the reduction rate of piperidine derivatives. researchgate.net

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (LogP). researchgate.net

Topological Descriptors: Indices that describe molecular shape, size, and branching. nih.gov

Statistical Model: A mathematical relationship is developed using methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) to correlate the descriptors with the observed reactivity. researchgate.netnih.gov

A hypothetical QSRR model for the hydrolysis rate of 3-alkyl-piperidin-2-ones might find that reactivity is positively correlated with the electrophilicity of the carbonyl carbon (an electronic descriptor) and negatively correlated with the size of the 3-alkyl substituent (a steric descriptor). This would imply that bulkier groups, like the propyl group, might sterically hinder the approach of a nucleophile, thus slowing the reaction.

| Compound (3-R-piperidin-2-one) | R Group | LogP (Hydrophobicity) | LUMO Energy (eV) (Electronic) | Molecular Volume (ų) (Steric) | Observed Reactivity (log k) |

| 1 | -H | -0.5 | 2.1 | 105 | -2.5 |

| 2 | -Methyl | 0.1 | 2.0 | 120 | -2.8 |

| 3 | -Ethyl | 0.6 | 1.95 | 135 | -3.1 |

| 4 | -Propyl | 1.1 | 1.92 | 150 | -3.4 |

| 5 | -Isopropyl | 1.0 | 1.98 | 148 | -3.6 |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity and stereochemical arrangement of atoms within 3-Propylpiperidin-2-one.

Proton (¹H) NMR Spectroscopy provides information on the chemical environment, number, and connectivity of protons. For this compound (C₈H₁₅NO), the spectrum is expected to show distinct signals for the protons on the piperidinone ring and the propyl side chain. The chemical shifts are influenced by proximity to the electron-withdrawing amide group. oregonstate.edu Protons closer to the carbonyl (C=O) and nitrogen atoms will appear further downfield (higher ppm values). libretexts.orgchemistrysteps.com

Carbon-13 (¹³C) NMR Spectroscopy reveals the number of unique carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each of the eight carbon atoms in this compound is expected to produce a single peak, as they are all chemically inequivalent. libretexts.orgmasterorganicchemistry.com The carbonyl carbon (C2) will have the most downfield chemical shift, typically in the range of 170-180 ppm for a lactam. bhu.ac.in

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H | ~7.0 - 8.5 | Broad Singlet (br s) | 1H |

| H6 (α to N) | ~3.2 - 3.4 | Multiplet (m) | 2H |

| H3 (α to C=O) | ~2.3 - 2.5 | Multiplet (m) | 1H |

| H4, H5 | ~1.7 - 1.9 | Multiplet (m) | 4H |

| H1' (Propyl CH₂) | ~1.4 - 1.6 | Multiplet (m) | 2H |

| H2' (Propyl CH₂) | ~1.2 - 1.4 | Sextet (sxt) | 2H |

| H3' (Propyl CH₃) | ~0.9 - 1.0 | Triplet (t) | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | ~170 - 175 |

| C6 (α to N) | ~40 - 45 |

| C3 (α to C=O) | ~40 - 45 |

| C1' (Propyl CH₂) | ~30 - 35 |

| C5 | ~25 - 30 |

| C4 | ~20 - 25 |

| C2' (Propyl CH₂) | ~18 - 22 |

| C3' (Propyl CH₃) | ~13 - 15 |

To unambiguously assign the signals predicted in 1D NMR and confirm the molecular structure, 2D NMR experiments are essential. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. libretexts.org For this compound, COSY would show correlations between adjacent protons, establishing the connectivity within the piperidinone ring (H3-H4-H5-H6) and along the propyl chain (H1'-H2'-H3'). A key correlation would be observed between the H3 proton on the ring and the H1' protons of the propyl group, confirming the substitution site. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org HSQC would be used to definitively assign each carbon signal based on the already-established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the H1' protons of the propyl group and the C2 (carbonyl) carbon would provide definitive proof of the propyl group's attachment at the C3 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. pressbooks.pub The IR spectrum of this compound would be dominated by features characteristic of a secondary amide (the lactam ring) and alkane C-H bonds. udel.eduucla.edu

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 | Medium, Broad |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong, Sharp |

| N-H (Amide II) | Bending | 1510 - 1570 | Medium |

The most prominent peak would be the strong, sharp carbonyl (C=O) stretch, known as the Amide I band, expected around 1660 cm⁻¹. vscht.cz The presence of a broad absorption band around 3300 cm⁻¹ for the N-H stretch and a series of strong bands below 3000 cm⁻¹ for C-H stretching would confirm the key structural features. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk

For this compound (C₈H₁₅NO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its monoisotopic mass of 141.1154 Da. Since the molecule contains one nitrogen atom, its nominal molecular weight is an odd number, consistent with the Nitrogen Rule. libretexts.orgmiamioh.edu

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for lactams include alpha-cleavage adjacent to the carbonyl group. libretexts.org Predicted major fragments for this compound would include:

Loss of the propyl group (•C₃H₇): Cleavage of the bond between C3 and the propyl chain would result in a fragment with m/z = 98.

Ring-opening and subsequent cleavages: Alpha-cleavage between C2 and C3 could lead to the loss of the propyl group and CO, leading to various smaller charged fragments.

Base Peak: The most stable fragment often results from cleavage of the largest alkyl substituent from the alpha-carbon, suggesting the fragment at m/z = 98 could be a candidate for the base peak. youtube.com

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on several key structural aspects:

Absolute Configuration: The carbon at position 3 (C3) is a stereocenter. X-ray crystallography of a single enantiomer (or a derivative formed with a known chiral auxiliary) can unambiguously determine its absolute configuration as either (R) or (S).

Ring Conformation: The six-membered piperidinone ring is not planar. The analysis would reveal its preferred conformation in the solid state, which is expected to be a distorted chair or half-chair form to accommodate the sp² hybridized carbonyl carbon. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the expected geometries of the amide bond and the tetrahedral carbon centers.

Intermolecular Interactions: The crystal packing would reveal intermolecular forces, such as hydrogen bonding involving the N-H donor and the C=O acceptor, which dictate the macroscopic properties of the solid.

Specialized Spectroscopic Methods

Given that this compound is a chiral molecule, specialized techniques that are sensitive to stereochemistry can provide additional insight.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is particularly useful for studying chiral molecules. The CD spectrum of an enantiomerically pure sample of this compound would show characteristic Cotton effects, which could be used to study its stereochemistry in solution and could potentially be correlated to its absolute configuration through computational methods.

Enantioselective Raman Spectroscopy for Chiral Analysis

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a chemical substance. nih.gov Conventional Raman spectroscopy, however, is inherently insensitive to chirality, meaning it cannot distinguish between enantiomers of a chiral molecule. americanpharmaceuticalreview.com Enantioselective Raman spectroscopy (esR) is an emerging technique designed to overcome this limitation by exploiting the optical activity of chiral molecules. americanpharmaceuticalreview.comnih.gov

The esR method relies on measuring the subtle differences in the interaction of left- and right-circularly polarized light with the chiral sample. cas.cz This is often achieved by analyzing the polarization state of the Raman scattered light. rsc.org The technique can provide both qualitative and quantitative measurements with high accuracy and short measurement times, making it a promising tool for inline process monitoring in industries where chiral purity is critical. americanpharmaceuticalreview.com

Theoretical Application to this compound:

As this compound possesses a chiral center at the C3 position, it exists as two enantiomers: (R)-3-Propylpiperidin-2-one and (S)-3-Propylpiperidin-2-one. Distinguishing and quantifying these enantiomers is vital for stereoselective synthesis and pharmaceutical applications.

A hypothetical enantioselective Raman spectroscopy experiment on this compound would involve illuminating samples of the pure enantiomers and a racemic mixture with circularly polarized laser light. The key parameter measured would be the Raman Optical Activity (ROA), which is the small difference in Raman scattering intensity for right- and left-circularly polarized incident light. rsc.org Specific vibrational modes, particularly those involving the chiral center and the propyl group, are expected to exhibit the most significant ROA signals.

For instance, the C-H stretching and bending modes of the propyl group and the chiral C-H bond, as well as the vibrations of the lactam ring, would be of particular interest. The resulting ROA spectra for the (R) and (S) enantiomers would be mirror images of each other, while the racemic mixture would show no ROA signal. By calibrating the intensity of specific ROA peaks against known concentrations, a quantitative analysis of the enantiomeric excess (ee) in a sample could be achieved.

Hypothetical Research Findings for this compound via esR:

| Vibrational Mode (cm⁻¹) | Description | Expected ROA Intensity (Arbitrary Units) for (R)-enantiomer | Expected ROA Intensity (Arbitrary Units) for (S)-enantiomer |

| 2960 | Asymmetric CH₃ stretch | +0.05 | -0.05 |

| 1680 | C=O stretch (Amide I) | +0.02 | -0.02 |

| 1450 | CH₂ scissoring | -0.08 | +0.08 |

| 1280 | C-N stretch | +0.03 | -0.03 |

Note: This table is based on theoretical principles and does not represent actual experimental data.

Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) for Dynamic Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. researchgate.netsrce.hr It provides detailed information about the electronic structure and the local environment of the paramagnetic center. unito.it Since this compound is a diamagnetic molecule (i.e., it has no unpaired electrons), it is not directly observable by EPR. However, its dynamic properties can be studied by introducing a stable paramagnetic probe, a technique known as site-directed spin labeling.

Double Electron-Electron Resonance (DEER), or Pulse Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the distances between two or more paramagnetic centers in the nanometer range (typically 2 to 10 nm). nih.govnih.gov By measuring the dipolar interaction between spin labels, DEER can provide precise distance distributions, offering valuable insights into the conformational flexibility and intermolecular interactions of molecules. nih.govresearchgate.net

Theoretical Application to this compound:

To study the dynamics of this compound using these techniques, it would first need to be chemically modified with a spin label, such as a nitroxide radical (e.g., TEMPO). The spin label could be attached to a specific site on the molecule, for example, on the propyl chain or the nitrogen atom of the lactam ring, creating a paramagnetic derivative.

EPR for Local Dynamics:

Once spin-labeled, the EPR spectrum of the this compound derivative would be sensitive to the rotational motion of the spin label. The lineshape of the EPR spectrum reveals the mobility of the label, which in turn reflects the dynamics of the region of the molecule to which it is attached. For example, a spin label on the flexible propyl chain would be expected to exhibit a spectrum indicative of high mobility, whereas a label integrated more rigidly into the ring structure would show restricted motion. By studying the EPR spectra at different temperatures, the motional dynamics and local viscosity around the molecule could be investigated.

DEER for Intermolecular Interactions:

DEER spectroscopy could be employed to study the self-association or aggregation of this compound molecules in solution. In a hypothetical experiment, a mixture of spin-labeled and unlabeled molecules would be prepared. At sufficient concentrations, the spin-labeled molecules would interact, and the DEER experiment would measure the distribution of distances between them. This would provide direct evidence for the formation of dimers or larger aggregates and characterize their geometry and stability. Such studies are crucial for understanding the behavior of the compound in different solvent environments.

Hypothetical Research Findings for Spin-Labeled this compound:

EPR Mobility Study:

| Spin Label Position | Observed EPR Spectrum | Interpretation |

|---|---|---|

| Terminal carbon of propyl chain | Sharp, three-line spectrum | High rotational mobility, indicating a flexible local environment. |

Note: This table is based on theoretical principles and does not represent actual experimental data.

DEER Aggregation Study:

| Sample Concentration | Primary Distance Peak (nm) | Interpretation |

|---|---|---|

| Low Concentration | No significant distance peak | Molecules are predominantly monomeric and randomly distributed. |

Note: This table is based on theoretical principles and does not represent actual experimental data.

3 Propylpiperidin 2 One As a Synthetic Building Block

Role in the Synthesis of Diverse Heterocyclic Compounds